2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical entity that appears to be related to a class of sulfanyl acetamides. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to an acetamide moiety. The indole and trifluoromethylphenyl groups suggest that the compound could have interesting biological activities, given the known properties of similar structures in the literature.
Synthesis Analysis
The synthesis of related sulfanyl acetamides typically involves the condensation of appropriate precursors. For instance, N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were synthesized by condensation of a tricyclic compound with chloro N-phenylacetamides . Although the exact synthesis of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is not detailed in the provided papers, it is likely that a similar strategy could be employed, involving the condensation of an indole-thione with a chloro N-(trifluoromethyl)phenylacetamide.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamides is typically confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For example, the structures of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides were elucidated using IR and 1H NMR . These techniques would also be applicable to determine the structure of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, ensuring the correct assembly of the molecular framework.
Chemical Reactions Analysis
Sulfanyl acetamides can participate in various chemical reactions due to the presence of reactive functional groups. The sulfanyl group can undergo further alkylation, as seen in the synthesis of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides . The acetamide moiety could also be involved in hydrolysis or nucleophilic substitution reactions. However, specific reactions of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamides would depend on their molecular structure. The presence of the trifluoromethyl group could impart increased lipophilicity and potential membrane permeability. The indole moiety is known for its involvement in π-π interactions, which could affect the compound's binding to biological targets. While the exact properties of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide are not provided, related compounds have shown a range of biological activities, including antimicrobial and potential effects on plant growth .
Scientific Research Applications
Synthesis and Molecular Structure
- Design-Based Synthesis and Molecular Docking: An indole acetamide derivative was synthesized and characterized, including anti-inflammatory activity confirmed through in silico modeling targeting cyclooxygenase domains. Geometrical optimization and interaction energy studies were performed using density functional theory calculations, with vibrational analysis confirming the optimized structure. Hirshfeld surface analysis and energy frameworks were used to investigate compound stability and intramolecular interactions (Al-Ostoot et al., 2020).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation: Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and their antioxidant activity was evaluated using ferric reducing antioxidant power and DPPH methods. Several compounds exhibited considerable activity, with specific derivatives showing remarkable activity at low concentrations due to the strategic placement of halogens in the phenyl ring (Gopi & Dhanaraju, 2020).
Antibacterial and Antifungal Activities
- Novel Synthesis of 2-Mercaptobenzimidazole Derivatives: A series of novel compounds was synthesized and evaluated for antibacterial and antifungal activities. Certain derivatives showed excellent activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The cytotoxic properties were investigated, with some compounds displaying good cytotoxic activities (Devi, Shahnaz & Prasad, 2022).
Application in Corrosion Inhibition
- Evaluation as Corrosion Inhibitors: 2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives were synthesized and tested as corrosion inhibitors in acidic and mineral oil mediums. The compounds demonstrated promising inhibition efficiencies in both environments, with optimal inhibition generally observed at 50 ppm concentration in acidic medium (Yıldırım & Çetin, 2008).
Potential Antiplasmodial Properties
- In Vitro Antiplasmodial Evaluation: A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides was prepared and evaluated for potential in vitro antiplasmodial properties against Plasmodium falciparum. Molecular docking suggested a mechanism involving hindrance of lactate entry into parasite lactate dehydrogenase, contributing to the inhibition effect observed. Low toxicity against Vero cells was noted (Mphahlele, Mmonwa & Choong, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-17(19,20)12-6-2-4-8-14(12)22-16(23)10-24-15-9-21-13-7-3-1-5-11(13)15/h1-9,21H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFVVJYECYIOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
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